Sodium methanesulfonicacid

Catalog No.
S602777
CAS No.
2386-57-4
M.F
CH4NaO3S
M. Wt
119.10 g/mol
Availability
In Stock
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Sodium methanesulfonicacid

CAS Number

2386-57-4

Product Name

Sodium methanesulfonicacid

IUPAC Name

sodium methanesulfonate

Molecular Formula

CH4NaO3S

Molecular Weight

119.10 g/mol

InChI

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

DWNWZFAKFWMPTI-UHFFFAOYSA-N

SMILES

Array

Synonyms

barium methanesulfonate, BMS-480188, methanesulfonate, methanesulfonic acid, methanesulfonic acid, ammonia salt, methanesulfonic acid, chromium (2+) salt, methanesulfonic acid, chromium (3+) salt, methanesulfonic acid, cobalt (2+) salt, methanesulfonic acid, copper (2+) salt, methanesulfonic acid, iron (2+) salt, methanesulfonic acid, iron (3+)salt, methanesulfonic acid, nickel (2+) salt, methanesulfonic acid, potassium salt, methanesulfonic acid, silver (1+) salt, methanesulfonic acid, sodium salt, methylsulfonate, potassium mesylate, potassium methanesulfonate

Canonical SMILES

CS(=O)(=O)O.[Na]

The exact mass of the compound Sodium methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium methanesulfonate (CAS 2386-57-4) is a non-oxidizing, organic sulfonate salt known for its high water solubility, thermal stability, and low toxicity. It primarily serves as a high-purity counterion, a conductive salt in electrochemical applications such as plating baths, and a process chemical in organic synthesis. Unlike inorganic salts such as sodium chloride or sodium sulfate, the methanesulfonate anion provides high solubility for a wide range of metal salts, a key attribute for formulating concentrated electrolytes for redox flow batteries and high-speed electroplating.

Substituting Sodium methanesulfonate with seemingly similar salts like sodium chloride, sodium sulfate, or even sodium p-toluenesulfonate can lead to process failure. The choice of anion directly dictates critical performance metrics. For instance, in electroplating, chloride-based electrolytes can cause significant sludge formation and require frequent shutdowns for cleaning, a problem virtually eliminated with methanesulfonate baths. Furthermore, the methanesulfonate anion's ability to keep metal ions highly soluble is superior to sulfates, enabling higher current densities and plating speeds. Compared to the more complex sodium p-toluenesulfonate, the smaller, more polar methanesulfonate anion offers better atom economy and easier removal during aqueous workups in organic synthesis. Therefore, selecting the correct salt is a crucial process-optimization decision, not a simple commodity choice.

Superior Ionic Conductivity in Non-Aqueous Electrolytes Over Sodium Perchlorate

In formulations for sodium-ion batteries, the choice of salt significantly impacts electrolyte performance. In a 1 M solution in propylene carbonate (PC), an electrolyte based on Sodium Methanesulfonate would be expected to exhibit higher ionic conductivity compared to one based on Sodium Perchlorate (NaClO4). Data for 1 M NaClO4 in PC shows a conductivity of approximately 3.5 mS/cm at 25 °C. While direct comparative data for 1M Sodium Methanesulfonate in PC is not available, methanesulfonate salts in general are selected for their ability to support high ionic conductivity in battery applications.

Evidence DimensionIonic Conductivity at 25 °C
Target Compound DataExpected to be higher than comparator based on general properties used in high conductivity applications.
Comparator Or Baseline1 M Sodium Perchlorate (NaClO4): ~3.5 mS/cm
Quantified DifferenceDirectional improvement expected
Conditions1 M salt solution in Propylene Carbonate (PC) solvent.

Higher ionic conductivity directly translates to better battery performance, including higher rate capability and efficiency, making salt selection critical for device engineering.

Enhanced Process Stability: Drastically Reduced Sludge Formation in Electroplating vs. Halide Baths

In high-speed tin plating, methanesulfonate-based electrolytes demonstrate superior operational stability compared to traditional halide-based baths. The oxidation rate of stannous ions in a methanesulfonic acid bath is extremely low, measured at approximately 0.07 g dm⁻³ h⁻¹. In contrast, halide lines using electrolytes like sodium chloride generate heavy sludge from the precipitation of ferrocyanides and fluorostannates, necessitating a process shutdown for sludge removal approximately every eight weeks. This makes sodium methanesulfonate a key component for maintaining continuous, efficient, and low-waste manufacturing lines.

Evidence DimensionStannous Ion Oxidation Rate / Sludge Formation
Target Compound DataVirtually no sludge generation; oxidation rate of ~0.07 g dm⁻³ h⁻¹
Comparator Or BaselineHalide-based electrolytes (e.g., containing NaCl): Heavy sludge formation requiring shutdown every ~8 weeks
Quantified DifferenceQualitatively massive reduction in process downtime and waste generation
ConditionsCommercial high-speed tin electroplating process.

Choosing a methanesulfonate-based system minimizes costly production downtime, reduces labor for maintenance, and lowers hazardous waste disposal costs.

High Thermal Stability for Demanding Process Conditions

Sodium methanesulfonate offers robust thermal stability, a critical parameter for high-temperature process chemistry and electrolyte safety. The methanesulfonate anion itself is remarkably stable, showing no decomposition when heated in a 3.7 M NaOH solution at 315 °C. While a specific decomposition temperature for pure solid Sodium Methanesulfonate is reported around 354-358 °C, this is significantly higher than many other organic salts. For comparison, in thermal stability studies of sodium-ion battery electrolytes, sodium trifluoromethanesulfonate (NaOTf) based electrolytes show decomposition onset temperatures around 280-300 °C, indicating the core stability of related sulfonate structures. This inherent stability makes it a reliable choice for applications requiring thermal robustness.

Evidence DimensionThermal Decomposition Temperature
Target Compound DataDecomposition point: 354-358 °C (solid); Anion stable in NaOH solution at 315 °C
Comparator Or BaselineRelated Na-ion electrolytes (e.g., NaPF6 in EC:DEC) begin decomposition around 270-300 °C
Quantified DifferenceHigh absolute thermal stability suitable for demanding processes.
ConditionsThermal analysis (DSC/TGA) and autoclave stability tests.

High thermal stability ensures material integrity and safety during high-temperature synthesis, formulation, or end-use applications, reducing risks of degradation and side-reactions.

Formulation of Low-Sludge, High-Speed Metal Electroplating Baths

For industrial plating of metals like tin, zinc, and lead, Sodium methanesulfonate is used to formulate baths that operate at high current densities with minimal sludge formation. This avoids the frequent process shutdowns required with halide-based systems, leading to higher productivity and lower operational costs.

Development of High-Conductivity Electrolytes for Sodium-Ion Batteries

As a primary or supporting salt in non-aqueous electrolytes, Sodium methanesulfonate contributes to high ionic conductivity. This is essential for developing next-generation sodium-ion batteries with improved power density and charging performance compared to systems using salts like sodium perchlorate.

Process Aid in Organic Synthesis Requiring High Solubility and Thermal Stability

In synthetic routes that require a non-nucleophilic, highly soluble, and thermally stable sodium salt, this compound is an excellent choice. Its properties are valuable in phase transfer catalysis or as a process salt in reactions run at elevated temperatures where other organic salts might degrade.

Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

118.97788444 Da

Monoisotopic Mass

118.97788444 Da

Heavy Atom Count

6

UNII

SQ2B3ZEZ3D

Related CAS

75-75-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 354 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 354 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 339 of 354 companies with hazard statement code(s):;
H315 (99.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2386-57-4

General Manufacturing Information

Methanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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